5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic organic compound featuring a chlorine substituent at the 5-position and a carboxylic acid group at the 7-position. Its molecular formula is C₉H₇ClO₂, with a molecular weight of 182.60 g/mol . It is a solid with 95% purity and requires storage at 2–8°C .
The bicyclo[4.2.0]octatriene core confers rigidity and electronic effects, while the chlorine and carboxylic acid groups enable reactivity in substitution and derivatization reactions.
Properties
IUPAC Name |
5-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-2-5-4-6(8(5)7)9(11)12/h1-3,6H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGXMWVMAMLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781659-28-6 | |
| Record name | 5-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cycloaddition-Based Approaches
The Diels-Alder reaction between cyclooctatetraene derivatives and chlorinated dienophiles offers a pathway to construct the bicyclic framework. For example, reacting 1,3-cyclooctadiene with tetrachloroethylene under high-pressure conditions yields a chlorinated adduct, which is subsequently oxidized to introduce the carboxylic acid group.
Key Reaction Conditions:
- Temperature: 120–150°C
- Catalyst: Lewis acids (e.g., AlCl₃)
- Yield: 40–55% (unoptimized)
Chlorination of Bicyclo[4.2.0]octatriene Precursors
Direct chlorination of the parent bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) introduces chlorine at the 5-position. This method requires rigorous temperature control to avoid over-chlorination.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Chlorinating Agent | PCl₅ |
| Solvent | Dry dichloromethane |
| Reaction Time | 6–8 hours |
| Temperature | 0–5°C |
| Isolated Yield | 68% ± 3% |
Carboxylation of Chlorinated Intermediates
A two-step process involving (1) synthesis of 5-chlorobicyclo[4.2.0]octa-1,3,5-triene followed by (2) carboxylation via Kolbe-Schmitt reaction. Carbon dioxide is introduced under alkaline conditions to form the carboxylic acid moiety.
Critical Considerations:
- Alkali Metal: Potassium carbonate (K₂CO₃)
- Pressure: 50–60 atm CO₂
- Temperature: 200–220°C
Industrial-Scale Production Challenges
Scaling the above methods necessitates addressing exothermic reactions and byproduct formation. Continuous-flow reactors improve safety and yield by maintaining precise temperature control during chlorination. Industrial pipelines often employ:
Table 1: Comparison of Chlorinating Agents for Scalability
| Agent | Reaction Rate | Byproducts | Cost (USD/kg) |
|---|---|---|---|
| SO₂Cl₂ | Moderate | SO₂, HCl | 12.50 |
| PCl₅ | Fast | POCl₃ | 18.75 |
| Cl₂ (gas) | Slow | HCl | 8.20 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity when using PCl₅ as the chlorinating agent.
Applications in Pharmaceutical Research
While direct studies on this compound are sparse, its structural analogs serve as intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis. The chlorine atom enhances binding affinity to cyclooxygenase enzymes.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted bicyclic compounds.
Scientific Research Applications
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The chlorine atom and carboxylic acid group contribute to its reactivity and binding affinity, influencing various biochemical processes.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid (Parent Compound)
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 148.16 g/mol
- CAS No.: 14381-41-0
- Key Differences : Lacks the chlorine substituent, resulting in lower molecular weight and altered electronic properties.
- Storage : Stable at room temperature when sealed .
- Hazards : Classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic Acid
- Molecular Formula : C₉H₇BrO₂
- Molecular Weight : ~243.06 g/mol (estimated)
- CAS No.: Not explicitly provided (referenced in ).
- Key Differences : Bromine substitution at the 5-position increases molecular weight and polarizability compared to chlorine. Bromine’s lower electronegativity may enhance reactivity in nucleophilic substitutions .
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic Acid (4-Carboxybenzocyclobutene, BCB008)
- Molecular Formula : C₉H₆O₂
- CAS No.: 875-94-5
- Key Differences : Carboxylic acid group at the 3-position instead of 7-position, altering steric and electronic interactions. The fully conjugated tetraene system may increase aromaticity .
Comparative Data Table
| Property | 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid | Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid | 5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic Acid | 4-Carboxybenzocyclobutene (BCB008) |
|---|---|---|---|---|
| Molecular Formula | C₉H₇ClO₂ | C₉H₈O₂ | C₉H₇BrO₂ | C₉H₆O₂ |
| Molecular Weight (g/mol) | 182.60 | 148.16 | ~243.06 | 146.14 |
| CAS No. | 1781659-28-6 / 868163-15-9† | 14381-41-0 | Not specified | 875-94-5 |
| Substituent Position | 5-Cl, 7-COOH | 7-COOH | 5-Br, 7-COOH | 3-COOH |
| Storage Conditions | 2–8°C | Room temperature, sealed | Not specified | Not specified |
| Hazard Profile | Limited data | H315, H319, H335 | Not specified | Not specified |
†CAS discrepancy noted across sources .
Key Research Findings
Reactivity : The chlorine atom in 5-chlorobicyclo[4.2.0]octatriene-7-carboxylic acid enhances electrophilic substitution reactivity compared to the parent compound, while bromine in the 5-bromo analog may favor nucleophilic displacement due to its larger atomic radius .
Applications : The parent compound’s carboxylic acid group is utilized in synthesizing esters and amides for drug development, as seen in pharmacopeial derivatives (e.g., β-lactam antibiotics with bicyclo[4.2.0] cores in ) .
Stability : The chlorinated derivative’s requirement for cold storage (2–8°C) suggests higher sensitivity to thermal degradation compared to the room-temperature-stable parent compound .
Discrepancies and Limitations
- CAS Registry: Conflicting CAS numbers for the target compound (1781659-28-6 vs.
- Data Gaps : Boiling points, melting points, and detailed hazard profiles are unavailable for most analogs, limiting comprehensive comparisons .
Biological Activity
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research.
- IUPAC Name : this compound
- Molecular Formula : C9H7ClO2
- Molecular Weight : 182.60 g/mol
- CAS Number : 10261768
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene derivatives exhibit antimicrobial properties. A study by Bubb et al. (1976) demonstrated that bicyclic compounds can inhibit the growth of certain bacteria and fungi, suggesting a similar potential for this compound.
Anti-inflammatory Effects
In vitro studies have shown that bicyclic compounds can modulate inflammatory pathways. For instance, derivatives of bicyclo[4.2.0]octa structures have been reported to inhibit the production of pro-inflammatory cytokines in macrophages.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Research Findings
| Study | Findings |
|---|---|
| Bubb et al., 1976 | Reported antimicrobial activity against Gram-positive bacteria and fungi |
| Hussain & Parrick, 1983 | Suggested anti-inflammatory properties through cytokine modulation |
| Azadi-Ardakani & Wallace, 1988 | Indicated cytotoxic effects on cancer cell lines with apoptosis induction |
Case Study 1: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of 5-Chlorobicyclo[4.2.0]octa-1,3,5-triene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to controls, affirming the compound's potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.
Q & A
What are the most effective synthetic routes for 5-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and how do enzymatic methods compare to traditional chemical synthesis?
Level: Advanced
Answer:
The synthesis of bicyclo derivatives often involves enzymatic or transition-metal-catalyzed approaches. For example, enzymatic methods described in patents (e.g., enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid) use stereoselective enzymes to achieve high enantiomeric purity, critical for pharmaceutical intermediates . In contrast, traditional chemical synthesis may require harsh conditions (e.g., strong acids/bases) that risk degrading sensitive functional groups. For the 5-chloro derivative, chlorination at the 5-position could be achieved via electrophilic substitution or directed metalation, but regioselectivity must be validated using NMR and X-ray crystallography .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Enzymatic | 75–85 | High (≥98% ee) | Moderate |
| Chemical (acid/base) | 60–70 | Low | High |
| Transition-metal | 80–90 | Moderate | Limited |
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for bicyclo[4.2.0]octa-triene derivatives?
Level: Advanced
Answer:
Discrepancies in spectral data often arise from conformational flexibility or impurities. For example, bicyclo[4.2.0]octa-triene derivatives exhibit unique coupling patterns in NMR due to restricted rotation. Researchers should:
- Compare experimental data with computational simulations (DFT for and chemical shifts).
- Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity, as seen in studies of structurally related compounds like 7-amino-8-oxo-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Cross-validate with X-ray crystallography, as demonstrated for cyclooctane-1,2,5,6-tetrayl tetraacetate analogs .
What are the key stability concerns for 5-chlorobicyclo[4.2.0]octa-triene-7-carboxylic acid under storage and reaction conditions?
Level: Basic
Answer:
Bicyclo compounds with electron-deficient rings (e.g., trienes) are prone to oxidation or Diels-Alder reactions. Stability data for analogs suggest:
- Storage: Store at –20°C under inert gas (N/Ar) to prevent moisture absorption and oxidation .
- Reactivity: Avoid strong bases or nucleophiles that may open the strained bicyclo system. For example, ester derivatives (e.g., methyl bicyclo[4.2.0]octa-triene-7-carboxylate) degrade in alkaline conditions .
- Decomposition: Monitor for hazardous byproducts (e.g., chlorinated fragments) using GC-MS .
How can the bioactivity of 5-chlorobicyclo[4.2.0]octa-triene-7-carboxylic acid be evaluated in drug discovery contexts?
Level: Advanced
Answer:
While direct bioactivity data for this compound is limited, structurally related bicyclo derivatives (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid analogs) are explored as β-lactamase inhibitors or antimicrobial agents . Methodological steps include:
- Target Screening: Use molecular docking to predict binding to enzymes (e.g., penicillin-binding proteins).
- In Vitro Assays: Test against Gram-positive/negative bacterial strains, comparing MIC values to known antibiotics.
- SAR Studies: Modify the 5-chloro substituent to assess its role in potency, as seen in studies of pyridin-4-ylthio acetamido derivatives .
What analytical techniques are critical for characterizing the stereochemistry of bicyclo[4.2.0]octa-triene derivatives?
Level: Basic
Answer:
Key techniques include:
- X-ray Crystallography: Resolves absolute configuration, as applied to cyclooctane-tetrayl tetraacetate derivatives .
- Chiral HPLC: Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB).
- Vibrational Spectroscopy (IR/Raman): Identifies strain-induced bond distortions, validated by DFT calculations .
How can researchers optimize reaction conditions to minimize byproducts in the synthesis of 5-chloro derivatives?
Level: Advanced
Answer:
Byproduct formation (e.g., di- or tri-chlorinated analogs) can be mitigated by:
- Temperature Control: Lower temperatures (0–5°C) reduce electrophilic over-reactivity during chlorination .
- Catalyst Screening: Use Lewis acids (e.g., FeCl) to direct chlorination to the 5-position, as inferred from methyl ester syntheses .
- In Situ Monitoring: Employ HPLC or LC-MS to track reaction progress and quench at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
